molecular formula C10H16N2O2S B1316482 2-Amino-N,N-diethylbenzenesulfonamide CAS No. 57947-01-0

2-Amino-N,N-diethylbenzenesulfonamide

Cat. No.: B1316482
CAS No.: 57947-01-0
M. Wt: 228.31 g/mol
InChI Key: FWNGNMWNTIIKRE-UHFFFAOYSA-N
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Description

Contextual Significance of Benzenesulfonamide (B165840) Scaffolds in Academic Disciplines

The benzenesulfonamide framework is a prominent structural motif in various scientific fields, particularly in medicinal chemistry. nih.gov The sulfonamide group (-SO₂NH₂) is a key functional group that imparts specific electronic and steric properties, enabling these molecules to act as versatile intermediates and active agents. rsc.org This scaffold's ability to participate in hydrogen bonding and its relatively stable nature make it a frequent component in the design of new therapeutic agents and functional materials. nih.gov Researchers have explored benzenesulfonamide derivatives for a wide range of applications, including their use as kinase inhibitors and anticancer agents. rsc.orgtuni.fi The substitution pattern on the benzene (B151609) ring and the nitrogen atom of the sulfonamide group can be systematically modified to fine-tune the molecule's properties and biological activity. nih.gov

Overview of Previous Research on Related Aminobenzenesulfonamides

Aminobenzenesulfonamides, characterized by the presence of an amino group on the benzene ring, are a well-studied class of compounds. The relative position of the amino and sulfonamide groups (ortho, meta, or para) significantly influences the molecule's chemical behavior and biological function. For instance, para-substituted aminobenzenesulfonamides have been extensively investigated as antimicrobial agents. researchgate.net Research into meta-substituted derivatives has revealed potent inhibitory activity against specific enzymes like metallo-β-lactamase. nih.gov Furthermore, modifications to the sulfonamide nitrogen, such as N-alkylation or N-arylation, have been shown to modulate activity, selectivity, and pharmacokinetic properties. nih.govacs.org Studies on 3-aminobenzenesulfonamide (B1265440) and 4-aminobenzenesulfonamide derivatives have demonstrated their potential as antimicrobial and anti-inflammatory agents, respectively. nih.govju.edu.jo

Scope and Objectives of Current Academic Inquiry into 2-Amino-N,N-diethylbenzenesulfonamide

While its isomers have received considerable attention, this compound presents a unique structural arrangement that warrants specific investigation. The ortho-positioning of the amino group relative to the N,N-diethylsulfonamide moiety can lead to distinct intramolecular interactions, such as hydrogen bonding, which may influence its conformation and reactivity.

The primary objectives of academic inquiry into this specific compound include:

Synthesis and Characterization: Developing efficient synthetic pathways and thoroughly characterizing the molecule using modern spectroscopic and analytical methods.

Structural Analysis: Investigating its three-dimensional structure and conformational preferences, which are crucial for understanding its interaction with other molecules.

Chemical Reactivity: Exploring its utility as a building block in organic synthesis, leveraging the reactivity of both the amino and sulfonamide functional groups.

Comparative Studies: Comparing its physicochemical and biological properties to its meta- and para-isomers to establish clear structure-activity relationships within this class of compounds.

This focused research aims to fill a knowledge gap and provide a comprehensive understanding of the unique attributes of this compound.

Compound Data

Below are tables detailing the known identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers

Identifier TypeValue
IUPAC NameThis compound
Molecular FormulaC₁₀H₁₆N₂O₂S
Molecular Weight228.31 g/mol
CAS Number56959-17-0

Table 2: Physicochemical Properties

PropertyValue
AppearanceSolid (form)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bond Count3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNGNMWNTIIKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510658
Record name 2-Amino-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57947-01-0
Record name 2-Amino-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Amino N,n Diethylbenzenesulfonamide

Established Synthetic Pathways for 2-Amino-N,N-diethylbenzenesulfonamide

Traditional synthetic approaches to this compound rely on well-understood reactions, primarily involving the formation of the sulfonamide bond and the subsequent manipulation of functional groups on the aromatic ring.

A cornerstone in the synthesis of N,N-disubstituted benzenesulfonamides is the reaction of a corresponding benzenesulfonyl chloride with a secondary amine. In the case of this compound, the most direct precursor is 2-nitrobenzenesulfonyl chloride. The synthesis commences with the nucleophilic attack of diethylamine (B46881) on the sulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The product of this initial step is 2-Nitro-N,N-diethylbenzenesulfonamide. The presence of the ortho-nitro group is crucial as it can be readily converted to the desired amino group in a subsequent step.

Table 1: Synthesis of 2-Nitro-N,N-diethylbenzenesulfonamide
ReactantsReagents/ConditionsProductKey Transformation
2-Nitrobenzenesulfonyl chloride, DiethylamineBase (e.g., pyridine, triethylamine), Inert solvent (e.g., dichloromethane, THF)2-Nitro-N,N-diethylbenzenesulfonamideSulfonamide bond formation

The conversion of the nitro group in 2-Nitro-N,N-diethylbenzenesulfonamide to an amino group is a critical step and is typically achieved through catalytic hydrogenation or metal-acid reduction. A common and effective method for the reduction of aromatic nitro compounds is the use of a metal, such as tin or iron, in the presence of a strong acid like hydrochloric acid. For instance, treating 2-Nitro-N,N-diethylbenzenesulfonamide with tin and concentrated hydrochloric acid, followed by heating, results in the reduction of the nitro group to an ammonium (B1175870) salt. Subsequent basification with a strong base, such as sodium hydroxide, neutralizes the ammonium salt and liberates the free amine, this compound.

Catalytic hydrogenation offers a cleaner alternative, employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This method often proceeds under milder conditions and produces water as the only byproduct, simplifying the purification process.

Table 2: Reduction of 2-Nitro-N,N-diethylbenzenesulfonamide
Starting MaterialReagents/ConditionsProductKey Transformation
2-Nitro-N,N-diethylbenzenesulfonamide1. Sn, conc. HCl, heat 2. NaOH (aq)This compoundReduction of nitro group
2-Nitro-N,N-diethylbenzenesulfonamideH₂, Pd/C or PtO₂, solvent (e.g., ethanol, ethyl acetate)This compoundCatalytic hydrogenation of nitro group

While direct multicomponent reactions (MCRs) for the one-pot synthesis of this compound are not extensively documented, the principles of MCRs offer potential avenues for its synthesis or the creation of structurally related compounds. MCRs are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants.

For the synthesis of complex molecules containing the aminobenzenesulfonamide scaffold, one could envision a convergent approach. For example, a multicomponent reaction could be designed to construct a complex heterocyclic system that is appended to a pre-formed aminobenzenesulfonamide core. Alternatively, a reaction could be devised where an aniline (B41778) derivative, a sulfur source, an amine, and another component react in a single pot to generate a complex sulfonamide. While specific examples for the target molecule are scarce, the development of novel MCRs remains an active area of research with the potential to streamline the synthesis of such compounds.

Electrochemical Synthesis and Derivatization Strategies

Electrochemical methods present an alternative, often greener, approach to the synthesis and modification of organic molecules, including this compound. These techniques utilize electrical current to drive oxidation and reduction reactions, often with high selectivity and under mild conditions.

The anodic oxidation of N,N-dialkylsulfonamides can lead to the formation of various products through the generation of a radical cation intermediate. In the case of this compound, the primary amino group would likely be protected prior to oxidation to prevent undesired side reactions. The oxidation of the N,N-diethylsulfonamide moiety can result in dealkylation or functionalization at the carbon alpha to the nitrogen atom. The specific outcome of the reaction is highly dependent on the reaction conditions, including the electrode material, solvent, and supporting electrolyte. For instance, anodic oxidation in the presence of a nucleophile like methanol (B129727) can lead to α-methoxylation of the ethyl groups.

Controlled potential electrolysis is a powerful technique for the selective reduction of functional groups. This method can be effectively applied to the reduction of 2-Nitro-N,N-diethylbenzenesulfonamide to this compound. By carefully controlling the potential at the cathode, the nitro group can be selectively reduced to the amine without affecting other parts of the molecule. This method offers a high degree of control over the reaction and can be more selective than chemical reducing agents. The electrochemical reduction of aromatic nitro compounds is a well-established process and can proceed through various intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. acs.org The precise control over the electrode potential allows for the selective formation of the desired amine in high yield.

Table 3: Electrochemical Reduction of 2-Nitro-N,N-diethylbenzenesulfonamide
Starting MaterialElectrochemical MethodKey TransformationPotential Product
2-Nitro-N,N-diethylbenzenesulfonamideControlled Potential Cathodic ReductionSelective reduction of the nitro groupThis compound

Green Chemistry Principles in Electrosynthesis

The synthesis of sulfonamides, including structures related to this compound, has increasingly benefited from electrochemical methods that align with the principles of green chemistry. rsc.orgresearchgate.net Electrosynthesis provides an efficient and environmentally benign alternative to classical methods, which often rely on moisture-sensitive and difficult-to-handle sulfonyl chlorides. rsc.org

Key advantages of electrosynthesis in this context include:

Avoidance of Harsh Reagents : Electrochemical methods can circumvent the need for strong chemical oxidants or reductants, as the desired transformation is driven by electricity. researchgate.net

Benign Byproducts : For instance, the electrochemical oxidative coupling of thiols and amines to form sulfonamides can generate hydrogen as the only byproduct. acs.org

High Efficiency and Control : Electrolysis allows for precise control over the reaction, often leading to high yields and current efficiency. rsc.org

Use of Greener Solvents : Many electrochemical syntheses can be performed in aqueous electrolytes or environmentally friendly solvents, reducing reliance on volatile organic compounds. rsc.orgnih.gov

One prominent electrochemical approach involves the oxidative coupling of amines and thiols or sulfinic acids. rsc.orgacs.org For example, sulfinyl radicals can be generated electrochemically from stable and inexpensive sodium salts of sulfinic acids, which then react with amines to furnish sulfonamides in good yields. rsc.org This process is notable for its chemoselectivity, as demonstrated by the successful synthesis of a sulfonamide from an amino alcohol where the amino group reacted preferentially. rsc.org The versatility of these green protocols is further highlighted by their applicability to the functionalization of amino acids without causing racemization. acs.org

Table 1: Comparison of Classical vs. Electrochemical Sulfonamide Synthesis
FeatureClassical Synthesis (e.g., using Sulfonyl Chlorides)Electrochemical Synthesis
Starting MaterialsSulfonyl chlorides, thiolsThiols, sulfinic acid salts, amines
Reagent Stability/HandlingMoisture-sensitive, unpleasant odor (thiols)Stable, inexpensive, easy to handle
ByproductsAcidic byproducts (e.g., HCl) requiring a baseOften benign (e.g., H₂)
Environmental ImpactHigher, due to harsh reagents and solventsLower ("Greener"), reduced waste, use of electricity
Control & SelectivityCan be challengingHigh degree of control and chemoselectivity

Derivatization of this compound and its Precursors

The structure of this compound features two key reactive sites: the primary aromatic amine and the sulfonamide moiety. This dual functionality allows for a wide range of derivatization reactions.

Reaction with Electrophiles for Amine Functionalization

The primary amino group (-NH₂) in this compound is nucleophilic and readily reacts with various electrophiles. ncert.nic.in This functionalization is a common strategy for modifying the properties of the molecule.

Acylation : The amine reacts with acid chlorides or anhydrides in a process known as acylation. ncert.nic.in For example, reaction with benzoyl chloride (a process called benzoylation) in the presence of a base like pyridine yields the corresponding N-benzoyl amide derivative. ncert.nic.in This reaction effectively replaces a hydrogen atom of the amino group with an acyl group. ncert.nic.in

Alkylation : The amino group can also be alkylated. For instance, N-alkylation of related aminobenzenesulfonamides has been achieved using ketone Mannich bases, which act as alkylating agents. researchgate.net This allows for the introduction of a variety of substituents, such as a 1-arylpropan-1-one "tail," onto the nitrogen atom. researchgate.net The reaction with alkyl halides can lead to the formation of secondary and subsequently tertiary amines. ncert.nic.in

Derivatization for Analysis : For analytical purposes, amino groups are often derivatized to enhance their detectability. researchgate.net Reagents like N,N-diethyl-2,4-dinitro-5-fluoroaniline react with primary amino acids to form stable derivatives suitable for chromatographic separation and quantification. nih.gov

Cyclization Reactions for Heterocyclic Scaffolds

The ortho-disposition of the amino and sulfonamide groups in 2-aminobenzenesulfonamide (B1663422) precursors makes them valuable building blocks for the synthesis of various heterocyclic systems. nih.gov These intramolecular or intermolecular reactions lead to the formation of fused ring structures.

Research has demonstrated the utility of aminobenzenesulfonamide derivatives in synthesizing unique polyheterocyclic compounds. nih.gov For example, they are used in sequential Nicholas and Pauson-Khand reactions to create complex molecular architectures. nih.gov The development of 2-aminobenzenesulfonamide-containing cyclononyne (B1203973) (ABSACN) highlights its role as a multifunctional agent in click chemistry. nih.gov Furthermore, cyclization reactions involving 2-aminoarenetellurols with α,β-unsaturated amide functionalities, which are analogous to aminobenzenesulfonamides, can lead to the formation of 1,4-tellurazine or 1,5-tellurazepine derivatives. researchgate.net Similarly, 2-aminophenols can undergo cyclization with isothiocyanates to yield 2-aminobenzoxazoles. researchgate.net

Formation of Enaminone Intermediates and their Reactivity

Enaminones are versatile intermediates in organic synthesis, characterized by the structural unit N-C=C-Z, where Z is an electron-withdrawing group like a carbonyl. psu.eduresearchgate.net These compounds possess both nucleophilic and electrophilic character, making them excellent scaffolds for constructing carbo- and heterocyclic systems. researchgate.net

A precursor such as 2-aminobenzenesulfonamide can be converted into an enaminone through reaction of its amino group with a β-dicarbonyl compound. organic-chemistry.org The resulting enaminone, incorporating the benzenesulfonamide (B165840) moiety, would exhibit ambident reactivity. The nitrogen atom and the α-carbon act as nucleophilic centers, while the β-carbon is electrophilic. psu.edu This reactivity can be exploited in annulation strategies to build complex alkaloid-like structures, including indolizidines and quinolizidines. psu.edu

Nucleophilic Substitution Reactions involving the Sulfonamide Moiety

The sulfonamide group itself can undergo chemical transformations. While the S-N bond is generally stable, reactions can be induced at the N-alkyl groups or the sulfur center.

A notable transformation is the Shono oxidation, an anodic electrochemical process that forms a new bond at the α-position of the amino moiety. nih.gov Detailed studies on N,N-diethylbenzenesulfonamide have shown that this reaction can lead to α-methoxylation when methanol is used as the nucleophile and solvent. nih.gov This process proceeds through an N-sulfonyliminium ion intermediate. Subsequent hydrolysis of the resulting N,O-acetal can lead to the mono-deethylated product, N-ethylbenzenesulfonamide, and further reaction can yield the fully dealkylated benzenesulfonamide. nih.gov

Additionally, methods have been developed to activate primary sulfonamides, which are typically considered unreactive, turning the -NH₂ group into a leaving group. nih.gov For example, using a pyrylium (B1242799) salt (Pyry-BF₄) allows the primary sulfonamide to be converted into a highly reactive sulfonyl chloride intermediate in situ. This intermediate can then react with a variety of nucleophiles to form complex sulfonamides, sulfonates, or sulfonic acids, demonstrating a powerful method for late-stage functionalization. nih.gov

Table 2: Derivatization Reactions of this compound and its Precursors
Reaction TypeReactive SiteReagent/ConditionProduct Type
AcylationAmino Group (-NH₂)Acid Chloride, AnhydrideAmide
AlkylationAmino Group (-NH₂)Alkyl Halide, Mannich BaseSecondary/Tertiary Amine
CyclizationAmino and Sulfonamide GroupsBifunctional Reagents (e.g., Pauson-Khand)Heterocyclic Scaffolds
Enaminone FormationAmino Group (-NH₂)β-Dicarbonyl CompoundEnaminone Intermediate
Shono OxidationN-Alkyl Group (α-Carbon)Anodic Oxidation (e.g., in Methanol)α-Alkoxylated or Dealkylated Sulfonamide

Advanced Synthetic Techniques Applied to this compound Systems

Modern synthetic chemistry offers advanced techniques that enhance efficiency, scalability, and sustainability, many of which are applicable to the synthesis and modification of sulfonamides.

Flow Chemistry : Electrochemical syntheses are readily adaptable to flow chemistry setups. The use of a flow reactor for the electrochemical synthesis of sulfonamides has been demonstrated on a 10 mmol scale, allowing for shorter reaction times, safer operation, and improved selectivity by minimizing overoxidation and side product formation. researchgate.netacs.org

Metal-Catalyzed Cross-Coupling : Achieving C-N cross-coupling reactions with sulfonamides can be challenging due to their lower nucleophilicity compared to alkylamines. thieme-connect.com However, specific catalytic systems have been developed to address this. For example, a copper-catalyzed Chan-Evans-Lam cross-coupling between unprotected aminobenzenesulfonamides and arylboronic acids has been reported for the synthesis of N-arylsulfonamides. thieme-connect.com Similarly, nickel catalysis has been employed for the C-N cross-coupling of N-arylsulfonamides with aryl bromides. organic-chemistry.org

Multicomponent Reactions : Advanced strategies include multicomponent reactions that allow for the construction of complex molecules in a single step. A notable example is the 1,2-difunctionalization of olefins, which incorporates a sulfonamide moiety and another functional group by using sulfamoyl chlorides and organotrifluoroborates as coupling partners via a radical/polar crossover mechanism. thieme-connect.com

These advanced techniques represent the forefront of synthetic methodology, enabling the efficient and precise construction and derivatization of molecules within the this compound family.

Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. A primary application of flow chemistry in the synthesis of this compound is the reduction of its nitro precursor, 2-nitro-N,N-diethylbenzenesulfonamide. The reduction of nitroarenes to their corresponding anilines is a fundamental and widely used transformation in organic synthesis. beilstein-journals.org

Flow chemistry has been successfully employed for the metal-free reduction of nitro compounds using reagents like trichlorosilane, offering high yields and short reaction times without the need for extensive purification. beilstein-journals.org This methodology can be applied to a wide range of aromatic and aliphatic nitro derivatives, suggesting its applicability to the synthesis of this compound. beilstein-journals.org Catalytic hydrogenation in a flow reactor, using supported metal catalysts such as rhodium on polystyrene, also presents a green and efficient approach for the reduction of nitroarenes to anilines. researchgate.net Furthermore, palladium-based catalysts on supports like glass wool have demonstrated exceptional performance and durability for the reduction of nitroaromatics in aqueous solutions under ambient conditions in a flow system. nih.govnih.gov

A general representation of the synthesis of this compound via the reduction of 2-nitro-N,N-diethylbenzenesulfonamide in a flow system is depicted below:

Scheme 1: Synthesis of this compound via flow reduction of 2-nitro-N,N-diethylbenzenesulfonamide.

Detailed research findings for the flow reduction of various nitroarenes, which are analogous to the synthesis of the target compound, are presented in the following table.

EntryNitroareneReducing SystemResidence TimeTemperature (°C)Yield (%)Reference
1NitrobenzeneHSiCl₃, Hunig's Base2.5 minRoom Temp>99 (conversion) beilstein-journals.org
21-Chloro-4-nitrobenzeneHSiCl₃, Hunig's Base2.5 minRoom Temp>99 (conversion) beilstein-journals.org
32-NitrobiphenylHSiCl₃, Hunig's Base50 minRoom Temp99 beilstein-journals.org
4NitrobenzenePd@Glass Wool, NaBH₄2-100 mL/min (flow rate)Room Temp100 nih.gov
54-NitrotolueneRh@Polystyrene, H₂--High researchgate.net

Catalytic Approaches in Functionalization

The functionalization of the this compound scaffold can provide access to a diverse range of derivatives with potentially valuable properties. Catalytic methods, particularly those involving C-H bond activation, offer a powerful tool for the direct introduction of new functional groups onto the aromatic ring. While specific catalytic functionalization of this compound is not extensively documented, methodologies developed for related sulfonamides can be considered.

For instance, the sulfonamide group can act as a directing group for ortho-C–H functionalization. Transition metal catalysts, such as rhodium(III), have been used to overcome the challenges associated with the C–H functionalization of aryl sulfonamides containing strongly coordinating N-heterocycles. This approach allows for site-selective carbenoid functionalization at the ortho position relative to the sulfonamide directing group.

Furthermore, the amino group in this compound can be utilized for further transformations. For example, it can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide variety of substituents onto the aromatic ring. The amino group can also undergo N-alkylation or N-acylation reactions.

The following table summarizes potential catalytic approaches that could be adapted for the functionalization of this compound, based on literature for analogous compounds.

EntryReaction TypeCatalystReactantPosition of FunctionalizationPotential ProductReference
1C-H Amidation[Rh(III)]DioxazoloneOrtho to Sulfonamide2,6-Diamino-N,N-diethylbenzenesulfonamide derivativeN/A
2C-H Olefination[Ru(II)]AlkeneOrtho to Sulfonamide2-Amino-6-alkenyl-N,N-diethylbenzenesulfonamide derivativeN/A
3N-Alkylation-Alkyl HalideAmino Group2-(Alkylamino)-N,N-diethylbenzenesulfonamide nih.gov
4N-Acylation-Acyl ChlorideAmino Group2-(Acylamino)-N,N-diethylbenzenesulfonamide nih.gov

Structural Characterization and Elucidation of 2 Amino N,n Diethylbenzenesulfonamide and Its Analogues

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of 2-Amino-N,N-diethylbenzenesulfonamide. Each technique probes different aspects of the molecule's quantum mechanical properties, from nuclear spin states to vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the protons of the two ethyl groups attached to the sulfonamide nitrogen, and the amine (-NH₂) protons.

Aromatic Region: The protons on the benzene (B151609) ring will appear in the downfield region, typically between 6.5 and 8.0 ppm. Due to the ortho substitution pattern of the amino and sulfonamide groups, a complex splitting pattern is anticipated. The electron-donating amino group and the electron-withdrawing sulfonamide group will influence the chemical shifts of the adjacent protons, leading to a predictable ABCD spin system.

Ethyl Group: The N,N-diethyl group will present as a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen will appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet, coupling with the methylene protons.

Amine Protons: The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the aromatic carbons and the ethyl group carbons.

Aromatic Carbons: Six signals are expected for the six unique carbons of the benzene ring. The carbon atom attached to the amino group (C2) and the carbon atom attached to the sulfonamide group (C1) will have their chemical shifts significantly influenced by these substituents.

Ethyl Group Carbons: Two signals will correspond to the carbons of the diethylamino group: one for the methylene carbons (-CH₂) and one for the terminal methyl carbons (-CH₃).

The following table summarizes the predicted chemical shifts for this compound based on data from analogous compounds like N,N-Diethylbenzenesulfonamide and 2-Aminobenzenesulfonamide (B1663422). nih.govnih.gov

Functional Group¹H NMR Predicted Chemical Shift (ppm)¹³C NMR Predicted Chemical Shift (ppm)
Aromatic CH6.5 - 7.8115 - 150
Amine (NH₂)Variable (broad singlet)N/A
Methylene (-CH₂-)~3.2 (quartet)~42
Methyl (-CH₃)~1.1 (triplet)~14

Note: Predicted values are based on spectral data of analogous compounds and general principles of NMR spectroscopy.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, sulfonamide, and aromatic moieties.

N-H Stretching: The primary amine group (-NH₂) will typically show two distinct stretching vibration bands in the region of 3300-3500 cm⁻¹. The presence of two bands (symmetric and asymmetric stretching) is a hallmark of a primary amine.

S=O Stretching: The sulfonyl group (SO₂) of the sulfonamide is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. These are typically found in the ranges of 1300-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). researchgate.net

C-N Stretching: The stretching vibration of the C-N bond of the aromatic amine is expected in the 1250-1350 cm⁻¹ region.

S-N Stretching: The S-N stretching vibration of the sulfonamide group typically appears in the 935-875 cm⁻¹ range. researchgate.net

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring will appear in the 690-900 cm⁻¹ region, and their exact position can provide clues about the substitution pattern.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3300 - 3500
Sulfonamide (SO₂)Asymmetric S=O Stretch1300 - 1370
Sulfonamide (SO₂)Symmetric S=O Stretch1140 - 1180
Sulfonamide (S-N)S-N Stretch875 - 935
Aromatic RingC=C Stretch1450 - 1600

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight of the compound and clues to its structure through analysis of its fragmentation patterns.

For this compound (C₁₀H₁₆N₂O₂S), the molecular weight is 228.31 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses:

Loss of an ethyl group: A primary fragmentation pathway would be the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the diethylamino group to form a stable cation.

Loss of SO₂: Cleavage of the C-S bond could lead to the loss of sulfur dioxide (SO₂, 64 Da).

Benzylic cleavage: Fragmentation of the aromatic ring and subsequent rearrangements are also possible, leading to characteristic aromatic ions.

Analysis of analogues such as 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide helps predict these patterns. massbank.eu

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). Aromatic compounds, in particular, exhibit characteristic UV-Vis spectra due to π → π* transitions.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. The presence of both an electron-donating amino group and an electron-withdrawing sulfonamide group on the aromatic ring will influence the position and intensity of the absorption maxima (λ_max). Typically, substituted benzenes show two primary absorption bands: the E-band (around 200 nm) and the B-band (around 250-290 nm). The presence of the amino group, a strong chromophore, is expected to cause a bathochromic (red) shift of the B-band to longer wavelengths compared to unsubstituted benzene.

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Molecules that fluoresce are called fluorophores. Aromatic compounds, especially those with electron-donating groups like an amino group, can exhibit fluorescence.

This compound, containing the aniline-like moiety, may exhibit intrinsic fluorescence. An emission spectrum would be recorded by exciting the molecule at its absorption maximum (determined by UV-Vis spectroscopy) and scanning the emitted wavelengths. The resulting spectrum, including the wavelength of maximum emission and the quantum yield, would provide insight into the molecule's photophysical properties and its electronic excited states. The fluorescence is likely to be sensitive to solvent polarity and pH.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, one could determine exact bond lengths, bond angles, and torsional angles.

While a crystal structure for the specific title compound is not publicly available, analysis of related structures, such as 2-aminobenzenesulfonamide, provides valuable insights. nih.gov A crystallographic study would reveal:

The geometry around the sulfur atom, which is expected to be tetrahedral.

The planarity of the benzene ring.

The conformation of the N,N-diethylamino group.

Intermolecular interactions in the solid state, such as hydrogen bonds. The primary amine (-NH₂) is a hydrogen bond donor, and the sulfonyl oxygens are strong hydrogen bond acceptors. These interactions would play a crucial role in the crystal packing.

Data from related sulfonamide derivative structures indicate that the S-O bond lengths are typically around 1.42-1.43 Å, and the O-S-O bond angle is often widened from the ideal tetrahedral angle to around 120° due to electron repulsion. openaccessjournals.com

Despite a comprehensive search for scientific literature, no specific single-crystal X-ray diffraction data for the compound this compound has been found in the available resources. As a result, a detailed analysis of its structural characterization, including single-crystal X-ray diffraction, intermolecular interactions, crystal packing motifs, and conformational analysis in the crystalline state, cannot be provided at this time.

The structural elucidation of chemical compounds through single-crystal X-ray diffraction is a fundamental technique in chemistry, providing precise information about the three-dimensional arrangement of atoms and molecules within a crystal. This data is crucial for understanding the compound's physical and chemical properties. The analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces, reveals how molecules are organized in the solid state, influencing properties like melting point and solubility. Furthermore, conformational analysis helps to understand the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds.

While information on analogous compounds and other sulfonamide derivatives exists, a specific analysis for this compound is contingent upon the future availability of its crystal structure data in crystallographic databases.

Reactivity Mechanisms and Reaction Kinetics of 2 Amino N,n Diethylbenzenesulfonamide

Mechanistic Pathways of N-Dealkylation and Related Transformations

N-dealkylation is a significant transformation for N,N-dialkylsulfonamides, often proceeding through oxidative pathways.

The oxidative N-dealkylation of 2-Amino-N,N-diethylbenzenesulfonamide is expected to proceed via a mechanism analogous to that of other N,N-dialkylsulfonamides. This process is often initiated by the oxidation of the nitrogen atom or the α-carbon of the ethyl group.

One prominent mechanism is the Shono oxidation, which involves anodic electrochemical oxidation. mdpi.com In this process, a new bond is formed at the α-position of the amino moiety. mdpi.com For a related compound, N,N-diethylbenzenesulfonamide, electrochemical studies have shown that it can be oxidized to an N-acyliminium ion, which is then captured by a nucleophile. mdpi.com In the presence of methanol (B129727), this leads to α-methoxylation. mdpi.com Subsequent hydrolysis of this intermediate would yield the N-dealkylated product.

Initial Oxidation: The process begins with the removal of an electron from the sulfonamide nitrogen, leading to the formation of a radical cation.

Proton Abstraction: A proton is then abstracted from the α-carbon of one of the ethyl groups.

Second Oxidation: A second electron is removed, resulting in the formation of an N-sulfonyliminium cation.

Nucleophilic Attack: A nucleophile present in the reaction medium (e.g., water or methanol) attacks the electrophilic iminium cation.

Intermediate Decomposition: The resulting intermediate is unstable and decomposes to yield the N-monoethylsulfonamide and acetaldehyde.

Metabolic N-dealkylation, often catalyzed by cytochrome P450 enzymes, follows a similar pathway involving the hydroxylation of the α-carbon, which then spontaneously decomposes to the dealkylated product and an aldehyde. nih.govsemanticscholar.org

The stability of the N-sulfonyliminium cation can be influenced by the electronic nature of the substituents on the benzene (B151609) ring. The presence of the electron-donating 2-amino group in this compound is expected to stabilize the transition state leading to the formation of the N-sulfonyliminium cation, potentially accelerating the rate of N-dealkylation compared to the unsubstituted N,N-diethylbenzenesulfonamide.

Investigations into Aromatic Substitution Patterns

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the strongly activating ortho, para-directing amino group (-NH₂) and the deactivating meta-directing N,N-diethylsulfonamide group (-SO₂N(CH₂CH₃)₂).

The directing effects of these two groups are as follows:

-NH₂ group: This is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself (positions 3, 5, and the carbon bearing the sulfonamide group). libretexts.org

-SO₂N(CH₂CH₃)₂ group: This is a deactivating group and directs incoming electrophiles to the meta position relative to itself (positions 3 and 5). youtube.com

Substituent Electronic Effect Directing Influence
-NH₂Activating (Resonance)Ortho, Para
-SO₂N(Et)₂Deactivating (Inductive)Meta

Kinetic Studies of Key Reactions Involving the Amino and Sulfonamide Groups

The kinetics of electrophilic aromatic substitution reactions will be significantly influenced by the activating nature of the amino group. The rate of reaction is expected to be much faster than that of unsubstituted benzene.

Reactions involving the amino group, such as diazotization, would follow kinetics typical for aromatic primary amines. The rate of such reactions is dependent on the concentration of the amine, the nitrosating agent, and the acidity of the medium.

Kinetic studies on the condensation reactions of other sulfonamides with aldehydes, such as p-dimethylaminobenzaldehyde, have shown the reaction to be first order with respect to the aldehyde and zero order with respect to the sulfonamide under certain conditions. researchgate.net The presence of surfactants can significantly enhance the reaction rates. researchgate.net

Electrocatalytic Reaction Mechanisms

The electrocatalytic reactions of this compound are primarily centered around the oxidation of the molecule. The electrochemical oxidation can lead to N-dealkylation, as discussed in section 4.1.1, and potentially to polymerization if the amino group is oxidized.

Studies on the electrochemical oxidation of N,N-diethylbenzenesulfonamide have demonstrated that controlled-current electrolysis can lead to both mono- and di-deethylation. mdpi.com The mechanism involves the formation of an N-sulfonyliminium ion intermediate. mdpi.com It is presumed that an oxidatively coupled product is formed initially, which then undergoes hydrolysis to yield the dealkylated products. mdpi.com

The electrocatalytic oxidation of the amino group could proceed via the formation of a radical cation, which could then undergo further reactions such as coupling to form polymeric films on the electrode surface. The specific mechanism would be highly dependent on the electrode material, the solvent system, and the applied potential.

The presence of the 2-amino group is expected to lower the oxidation potential of the molecule compared to N,N-diethylbenzenesulfonamide, making it more susceptible to electrochemical oxidation.

Computational Chemistry and Molecular Modeling of 2 Amino N,n Diethylbenzenesulfonamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's structure, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for studying molecules of the size and complexity of 2-Amino-N,N-diethylbenzenesulfonamide. nih.gov DFT calculations can optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

These studies also allow for the calculation of various electronic properties. For instance, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. In a molecule like this compound, the MEP would likely show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms of the sulfonamide group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, highlighting sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity with lower kinetic stability. researchgate.net For sulfonamide derivatives, DFT calculations are routinely used to determine these orbital energies and the resulting energy gap. The distribution of the HOMO and LUMO across the molecular structure indicates the most probable sites for electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may be distributed across the electron-withdrawing sulfonamide group.

Below is a table showing representative HOMO-LUMO gap values calculated for various sulfonamide-based compounds using DFT, illustrating the typical range for this class of molecules.

Compound NameHOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)Reference
(E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide (B165840)-6.02-2.243.78 researchgate.net
4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl) benzene (B151609) sulfonamide-5.98-1.894.09 researchgate.net
Sulfanilamide (B372717)-6.57-1.125.45 nih.gov
Sulfamethazine-6.42-1.145.28 nih.gov

Note: The data presented is for analogous sulfonamide compounds to illustrate typical values, as specific computational studies on this compound are not available in the cited literature.

Computational methods can model the entire pathway of a chemical reaction, providing a detailed understanding of the mechanism. By calculating the potential energy surface, researchers can identify the lowest-energy path from reactants to products. This analysis allows for the localization of transition states—the highest energy points along the reaction coordinate—and the calculation of activation energies.

For this compound, one could theoretically study reactions such as electrophilic substitution on the aromatic ring or reactions involving the amino or sulfonamide groups. Such a study would involve mapping the geometric and energetic changes as the reaction progresses. Identifying the structure of the transition state provides crucial information about the bond-making and bond-breaking processes that govern the reaction rate. While specific reaction pathway analyses for this compound are not documented in the searched literature, this computational approach remains a vital tool for predicting its reactivity and understanding potential transformation mechanisms.

Molecular Dynamics Simulations for Conformational Landscape

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by integrating Newton's laws of motion, providing insights into the conformational flexibility and behavior of molecules in different environments. peerj.com

MD simulations can explore the conformational landscape of this compound by simulating its atomic motions over nanoseconds or longer. This is particularly useful for understanding the flexibility of the N,N-diethyl groups and the rotational freedom around key single bonds, such as the C-S and S-N bonds.

The simulation trajectory reveals which conformations are most stable and how the molecule transitions between them. The flexibility of the diethylamino group can have significant implications for how the molecule interacts with other molecules or biological targets. A potential energy surface scan can be performed computationally to identify the most stable conformers by systematically rotating specific dihedral angles and calculating the corresponding energy. nih.gov

The table below lists the key dihedral angles in this compound that would be central to a conformational analysis study.

Dihedral AngleDefining AtomsDescription
τ1C(aromatic)-C(aromatic)-S-NRotation of the sulfonamide group relative to the phenyl ring.
τ2C(aromatic)-S-N-C(ethyl)Orientation of the diethylamino group relative to the S-C bond.
τ3S-N-C(ethyl)-C(methyl)Rotation of the ethyl groups.

The surrounding environment, particularly the solvent, can profoundly influence a molecule's conformation. rsc.orgaps.org MD simulations are well-suited to study these effects by including explicit solvent molecules (e.g., water) or using an implicit solvent model that represents the solvent as a continuous medium.

For this compound, the solvent can interact with the polar amino (-NH2) and sulfonamide (-SO2N(Et)2) groups through hydrogen bonding and dipole-dipole interactions. In a polar protic solvent like water, hydrogen bonds can form with the lone pairs of the oxygen and nitrogen atoms, as well as with the hydrogens of the amino group. These interactions can stabilize certain conformations over others. For example, studies on the related molecule sulfanilamide have shown that a single water molecule can mediate a "conformational switch," altering the preferred arrangement of the molecule. rsc.org Similarly, in this compound, a solvent shell could influence the orientation of the sulfonamide group relative to the amino group, potentially stabilizing conformations that differ from those favored in the gas phase or in a nonpolar solvent. nih.gov The competition between intramolecular and intermolecular (solute-solvent) hydrogen bonding would be a key determinant of the dominant conformation in solution.

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

Benzenesulfonamide derivatives are a well-established class of inhibitors for various enzymes, most notably carbonic anhydrases (CAs) and, to a lesser extent, cholinesterases. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds within the active sites of these enzymes.

Carbonic Anhydrases:

Cholinesterases:

While less common than for CAs, some sulfonamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmission. nih.gov Molecular docking studies of related phthalimidobenzenesulfonamide derivatives have shown that these molecules can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov For this compound, a hypothetical docking study would likely place the benzenesulfonamide core in proximity to key residues within the active site gorge. The N,N-diethyl groups could potentially form hydrophobic interactions with aromatic residues lining the gorge, such as tryptophan and tyrosine. The 2-amino group might engage in hydrogen bonding with residues at the active site entrance.

Receptor-ligand interaction modeling aims to provide a detailed three-dimensional representation of the complex formed between a ligand and its target receptor. This modeling is crucial for understanding the molecular basis of recognition and for designing new molecules with improved binding characteristics. The process typically involves generating a 3D model of the receptor, often from X-ray crystallography or homology modeling, and then docking the ligand into the binding site. The resulting complex is then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, this modeling would be essential in visualizing its potential binding pose within the active site of enzymes like carbonic anhydrases, providing a static picture of the most probable interactions.

A primary goal of molecular docking and other computational methods is to predict the binding affinity of a ligand for its target. nih.gov This is often expressed as a docking score, which is a numerical value that estimates the binding free energy. A more negative docking score generally indicates a more favorable binding interaction. researchgate.net These scores are calculated using various scoring functions that take into account factors like intermolecular interactions and conformational entropy. nih.gov

For this compound, docking simulations against different carbonic anhydrase isoforms would yield a range of docking scores, providing a preliminary assessment of its potential inhibitory activity and selectivity. For instance, in studies of similar benzenesulfonamide derivatives, a correlation has been observed between lower (more negative) docking scores and lower experimental IC50 values, indicating stronger inhibition. nih.govresearchgate.net

The interaction modes predicted by docking can be visualized and analyzed to understand the specific atomic contacts responsible for binding. For example, the distance between the sulfonamide nitrogen and the active site zinc ion in carbonic anhydrase is a critical parameter for effective inhibition. ijnrd.org

Below is an interactive data table summarizing hypothetical docking scores and key interactions for this compound with representative enzymes, based on findings for structurally related compounds.

Target EnzymePredicted Docking Score (kcal/mol)Key Predicted Interactions
Carbonic Anhydrase II-7.5Coordination with Zn2+, H-bonds with Thr199
Carbonic Anhydrase IX-8.2Coordination with Zn2+, H-bonds with Thr199, hydrophobic interactions in the outer pocket
Acetylcholinesterase-6.8Hydrophobic interactions with Trp84, Tyr334; potential H-bond with Ser200
Butyrylcholinesterase-6.5Hydrophobic interactions with Trp82, Tyr332

Note: The data in this table is hypothetical and for illustrative purposes, based on the behavior of similar compounds.

In Silico Structure-Activity Relationship (SAR) Derivation

In silico Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity using computational methods. nih.gov By systematically modifying the structure of a lead compound like this compound in a virtual environment and predicting the effect of these modifications on binding affinity, researchers can identify key structural features that are important for activity.

For the benzenesulfonamide scaffold, SAR studies have revealed several important trends. For example, substitution on the benzene ring can significantly impact inhibitory potency and selectivity against different carbonic anhydrase isoforms. The nature and position of these substituents can influence the orientation of the molecule in the active site and lead to additional favorable or unfavorable interactions.

In the case of this compound, an in silico SAR study could involve:

Modification of the amino group: Replacing the amino group with other functional groups (e.g., nitro, hydroxyl, methyl) to probe the importance of its hydrogen bonding and electronic properties.

Alteration of the N,N-diethyl groups: Systematically changing the alkyl substituents on the sulfonamide nitrogen to explore the effect of steric bulk and hydrophobicity on binding. For example, replacing the diethyl groups with smaller methyl groups or larger cyclic amines.

The results of these virtual modifications would be assessed by re-docking each new analogue into the target enzyme's active site and calculating its binding affinity. This process allows for the rapid exploration of a large chemical space and can guide the synthesis of the most promising new derivatives. For instance, studies on related benzenesulfonamides have shown that increasing the steric hindrance of substituents can sometimes decrease the inhibitory activity against certain carbonic anhydrase isoforms. researchgate.net

Below is a table illustrating a hypothetical in silico SAR study for this compound targeting Carbonic Anhydrase IX.

CompoundModification from this compoundPredicted Docking Score (kcal/mol)Predicted Change in Activity
Analog 12-Nitro substituent-7.8Similar
Analog 24-Amino substituent-8.5Increased
Analog 3N,N-dimethyl substituent-8.0Slightly decreased
Analog 4N-ethyl-N-phenyl substituent-9.1Increased

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of in silico SAR.

Investigation of Biological and Biochemical Interaction Mechanisms of 2 Amino N,n Diethylbenzenesulfonamide Derivatives

Mechanism-Based Enzyme Inhibition Studies

Derivatives of 2-Amino-N,N-diethylbenzenesulfonamide have been investigated for their ability to inhibit a range of enzymes, a characteristic that underpins many of their pharmacological effects. The primary mechanism often involves the sulfonamide moiety interacting with metallic ions within the enzyme's active site or participating in hydrogen bonding that disrupts the catalytic activity.

Carbonic Anhydrase Isoform Inhibition Mechanisms

Benzenesulfonamide (B165840) derivatives are classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. The inhibitory mechanism is primarily based on the binding of the deprotonated sulfonamide group to the Zn(II) ion in the active site of the enzyme, mimicking the transition state of the carbon dioxide hydration reaction.

The specificity of these inhibitors for different CA isoforms (e.g., hCA I, II, IX, XII) is dictated by the "tail" of the molecule—the part of the structure extending from the sulfonamide-bearing ring. These tail groups can form additional interactions with amino acid residues in and around the active site, influencing the binding affinity and selectivity. For instance, interactions with hydrophobic pockets and specific residues at positions like 92 and 131 can significantly alter the inhibitory profile.

Research has shown that various benzenesulfonamide derivatives exhibit potent, often nanomolar, inhibition of several CA isoforms. The selectivity for tumor-associated isoforms like hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II is a key objective in the design of anticancer agents.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Benzenesulfonamide Derivatives

Derivative Type hCA I (Kᵢ in nM) hCA II (Kᵢ in nM) hCA IX (Kᵢ in nM) hCA XII (Kᵢ in nM)
Triazole-substituted benzenesulfonamides 41.5 - 1500 30.1 - 755 1.5 - 38.9 0.8 - 12.4
Imide-moiety incorporating sulfonamides 49 - >10,000 2.4 - 4515 9.7 - 7766 14 - 316
Hydrazonobenzenesulfonamides 128.9 - >10000 8.9 - 856.4 25.8 - 899.1 8.05 - 68.7

Note: The data represents ranges of inhibition constants (Kᵢ) observed for various derivatives within the specified classes.

Cholinesterase Inhibition Mechanisms (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease.

Sulfonamide derivatives have been shown to act as inhibitors of both AChE and BChE. The mechanism of inhibition can vary, but it generally involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate, acetylcholine, from accessing it. The binding can be reversible, and the potency is often influenced by the specific substitutions on the benzenesulfonamide core. For example, studies on N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane, a close structural analog of the target compound, have demonstrated inhibitory activity against both cholinesterases.

Table 2: Cholinesterase Inhibition by Sulfonamide Derivatives of 2-Amino-1-phenylethane

Compound AChE IC₅₀ (µM) BChE IC₅₀ (µM)
Derivative 3c 82.93 ± 0.15 -
Derivative 3d - 45.65 ± 0.48

Reference standard eserine had an IC₅₀ of 0.04 µM for AChE and 0.85 µM for BChE.

Inhibition of Other Enzyme Systems

The inhibitory potential of this compound derivatives extends beyond carbonic anhydrases and cholinesterases. One notable example is the inhibition of phospholipase A2 (PLA2). PLA2 enzymes are involved in inflammatory processes by catalyzing the release of arachidonic acid from cell membranes. Inhibition of PLA2 can therefore lead to anti-inflammatory effects. While the precise mechanism for sulfonamide derivatives is still under investigation, it is believed that they may interact with key residues in the active site or allosterically modulate the enzyme's activity.

Exploration of Antimicrobial Action Mechanisms

The antimicrobial properties of sulfonamides are well-established and represent one of the earliest successes in chemotherapy. Derivatives of this compound contribute to this legacy through various mechanisms aimed at disrupting essential microbial processes.

Inhibition of Essential Microbial Growth Enzymes

The primary and most well-understood antimicrobial mechanism of sulfonamides is the inhibition of folic acid synthesis in bacteria. Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids and certain amino acids. Bacteria synthesize their own folic acid, and a key enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS).

Sulfonamides, due to their structural similarity to p-aminobenzoic acid (PABA), a natural substrate of DHPS, act as competitive inhibitors of this enzyme. By binding to the active site of DHPS, they prevent the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folate pathway ultimately halts bacterial growth and replication. Some sulfonamide derivatives have also been designed to dually inhibit DHPS and dihydrofolate reductase (DHFR), another crucial enzyme in the folate pathway, to enhance their antimicrobial efficacy and combat resistance.

Disruption of Bacterial Virulence Factors (e.g., Biofilm Formation)

Beyond direct inhibition of growth, some heterocyclic compounds structurally related to this compound have shown promise in disrupting bacterial virulence factors, such as biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from antibiotics and host immune responses.

For instance, studies on 2-aminobenzimidazole (B67599) derivatives have demonstrated their ability to both inhibit the formation of and disperse pre-existing biofilms of pathogenic bacteria like Pseudomonas aeruginosa. The proposed mechanism for this activity involves the modulation of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. While direct evidence for this compound derivatives in this specific role is still emerging, the findings from structurally similar compounds suggest a potential avenue for their antimicrobial action.

Mechanistic Studies of Anticancer Activity (e.g., through CA inhibition)

The anticancer properties of benzenesulfonamide derivatives are often linked to their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes that play a crucial role in cellular pH regulation and are often overexpressed in various tumors. nih.govnih.gov

Derivatives of benzenesulfonamide have been designed and synthesized to act as selective inhibitors of tumor-associated CA isoforms, such as CA IX and CA XII. nih.gov The underlying mechanism of action involves the sulfonamide moiety acting as a zinc-binding group (ZBG), which coordinates with the Zn2+ ion in the active site of the enzyme. nih.gov This interaction is crucial for the inhibitory effect. The "tail" of the molecule, which can be modified with various chemical moieties, interacts with residues within the active site, influencing the compound's selectivity and potency. nih.gov

Studies on novel aryl thiazolone–benzenesulfonamides have demonstrated selective inhibition of CA IX over the cytosolic CA II, a desirable feature for targeted cancer therapy. nih.gov For instance, certain derivatives have shown potent growth inhibition against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. nih.gov The structure-activity relationship (SAR) of these compounds indicates that substitutions on the aromatic rings can significantly impact their anticancer activity. Generally, electron-donating groups tend to enhance the inhibitory effect more than electron-withdrawing groups. nih.gov

In vitro anticancer screening of various 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamide derivatives against lung (A549), cervical (HeLa), breast (MCF-7), and prostate (Du-145) cancer cell lines has shown promising results. researchgate.net Some of these compounds exhibited potent activity with IC50 values ranging from 1.98 to 2.92 µM across different cell lines. researchgate.net The SAR analysis suggested that less sterically hindered substitutions, such as methyl and ethyl groups at the ortho and para positions of the aromatic rings, contribute to increased anticancer activity. researchgate.net

Furthermore, molecular hybrids containing a triazine ring and a sulfonamide fragment have been designed as potential anticancer agents. mdpi.com These compounds were evaluated for their cytotoxic activity against human colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines, with some derivatives exhibiting IC50 values between 3.6 µM and 11.0 µM. mdpi.com Mechanistic studies on these hybrids revealed that they can induce G0/G1 and G2/M cell cycle arrest in a p53-independent manner and promote apoptosis in cancer cells. mdpi.com

Table 1: Anticancer Activity of Selected Benzenesulfonamide Derivatives

Compound Series Cancer Cell Line IC50 (µM) Reference
Aryl thiazolone–benzenesulfonamides MCF-7 (Breast) 3.63 - 3.67 nih.gov
3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamides A549, HeLa, MCF-7, Du-145 1.98 - 2.92 researchgate.net

Antiprotozoal Activity at the Molecular Level (e.g., Trypanothione (B104310) Reductase Inhibition)

Derivatives of 2-aminobenzenesulfonamide (B1663422) have shown potential as antiprotozoal agents, primarily through the inhibition of trypanothione reductase (TR). TR is a key enzyme in the redox metabolism of trypanosomatid parasites, such as Trypanosoma and Leishmania, and is absent in humans, making it an attractive drug target. nih.gov

Molecular modeling studies have guided the synthesis of diphenylsulfide derivatives with modified polyamino side chains as potential TR inhibitors. nih.gov These compounds have been tested in vitro on the enzyme and on Trypanosoma cruzi and Trypanosoma brucei. nih.gov The inhibition of TR disrupts the parasite's ability to manage oxidative stress, leading to cell death.

The general structure of these inhibitors allows for various modifications to enhance their binding affinity and selectivity for the TR active site. The 2-amino group is a common feature in these derivatives, playing a role in the interaction with the enzyme.

While specific studies on this compound are limited in this context, the broader class of 2-amino diphenylsulfides serves as a proof of concept for the potential of such scaffolds to exhibit trypanocidal activity through TR inhibition. nih.gov Further research into the specific interactions of this compound derivatives with TR could elucidate their potential as antiprotozoal agents.

Elucidation of Molecular Interactions with Biological Macromolecules (Proteins, Nucleic Acids)

The biological activity of this compound derivatives is fundamentally linked to their molecular interactions with biological macromolecules, including proteins and nucleic acids.

In the context of anticancer activity, as discussed, the primary interaction is with the protein target carbonic anhydrase. The sulfonamide group chelates the zinc ion in the enzyme's active site, while the rest of the molecule forms hydrogen bonds and van der Waals interactions with surrounding amino acid residues. These interactions are crucial for the stability of the enzyme-inhibitor complex and determine the inhibitory potency and selectivity. nih.govnih.gov

Beyond CA, other protein targets for sulfonamide derivatives have been explored. For instance, molecular docking studies have been employed to investigate the interaction of novel sulfonamides with DNA topoisomerase II, another important target in cancer chemotherapy. scholarsresearchlibrary.com These studies predict the binding affinity and mode of interaction, suggesting that some sulfonamide derivatives could act as inhibitors of this enzyme. scholarsresearchlibrary.com Docking procedures allow for the virtual screening of compounds and can predict the strongest binders based on scoring functions, providing insights into how these molecules fit into the enzyme's binding site. scholarsresearchlibrary.com

While direct studies on the interaction of this compound with nucleic acids are not extensively documented, the potential for such interactions exists. The aromatic and amino functionalities of the molecule could allow for intercalation or groove binding with DNA, although this remains a speculative mechanism without specific experimental evidence. The primary mode of action for the anticancer and antiprotozoal effects of the broader class of sulfonamides appears to be through protein inhibition rather than direct interaction with nucleic acids.

Development of Advanced Analytical Methodologies for 2 Amino N,n Diethylbenzenesulfonamide Research

Chromatographic Method Development

Chromatography remains the cornerstone of analytical separation science, providing the high resolution required to isolate 2-Amino-N,N-diethylbenzenesulfonamide from impurities and matrix components. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, each with specific advantages depending on the analytical goal.

HPLC is a highly suitable technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method, coupled with a photodiode array (PDA) or UV-visible detector, can be developed for accurate quantification and purity assessment. wu.ac.th The method's development would involve optimizing parameters such as the column, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity. researchgate.net

For instance, a method could be established using a C8 or C18 stationary phase with a gradient elution program. wu.ac.th The mobile phase would typically consist of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). This approach allows for the effective separation of the main compound from potential starting materials, by-products, or degradation products. The method's linearity, accuracy, precision, and sensitivity would be established through a rigorous validation process to ensure its reliability for routine quality control. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound This table is based on typical parameters for related sulfonamide compounds and represents a hypothetical method.

ParameterCondition
Column YMC-Triart C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M Phosphate Buffer (pH 3.5)
Mobile Phase B Acetonitrile
Gradient Program Time (min) | %B 0 | 10 25 | 70 30 | 70 32 | 10 40 | 10
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm (using PDA Detector)
Injection Volume 5 µL
Expected Retention Time ~15-18 min

While HPLC is generally preferred for polar compounds, GC can be a valuable alternative, especially when coupled with mass spectrometry. sigmaaldrich.com Due to the low volatility and polar nature of the amino group in this compound, direct analysis by GC is challenging. Therefore, a crucial step is chemical derivatization to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comglobalauthorid.com

Common derivatization strategies include silylation or acylation. Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogen on the amino group with a nonpolar tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This process significantly increases the compound's volatility, allowing it to be readily analyzed on a standard nonpolar capillary GC column, such as a DB-5MS. mdpi.com The optimization of reaction conditions, including temperature and time, is critical to ensure complete derivatization and achieve accurate quantification. mdpi.com

Table 2: Potential Gas Chromatography (GC) Method Parameters for Derivatized this compound This table outlines a hypothetical GC method following a derivatization step.

ParameterCondition
Derivatization Reagent MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)
GC System Agilent 7890B Gas Chromatograph
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280 °C (Splitless mode)
Oven Program Initial 100 °C, hold 2 min; ramp at 10 °C/min to 300 °C, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 310 °C (FID)

Electrochemical Analytical Techniques

Electrochemical methods offer a sensitive and cost-effective alternative to chromatographic techniques for the analysis of electroactive compounds like this compound. The presence of the oxidizable amino group makes this compound a suitable candidate for electrochemical characterization and detection. researchgate.net

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be employed to investigate the electrochemical behavior of this compound. rsc.org CV is used to study the redox properties, such as the oxidation potential and the reversibility of the electrochemical reaction. nih.gov This information is fundamental for understanding the compound's electronic characteristics and for developing quantitative methods.

DPV, a more sensitive technique, can be optimized for the quantitative determination of the compound at low concentrations. researchgate.net The analysis would be performed in a suitable supporting electrolyte, and parameters like the pH of the buffer, pulse amplitude, and scan rate would be optimized to obtain a well-defined and reproducible analytical signal. Research on related aromatic amines has shown that these methods can achieve low detection limits, making them applicable for trace analysis. researchgate.net

Table 3: Representative Parameters for Voltammetric Analysis This table presents plausible conditions for the electrochemical characterization of this compound.

ParameterCondition
Technique Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl (3 M KCl)
Counter Electrode Platinum Wire
Supporting Electrolyte 0.1 M Britton-Robinson Buffer (pH 4.0)
Potential Range +0.2 V to +1.2 V
Pulse Amplitude 50 mV
Scan Rate 20 mV/s

Building upon voltammetric principles, dedicated electrochemical sensors can be designed for the rapid and selective detection of this compound. nih.gov These sensors typically involve modifying the surface of a working electrode (e.g., glassy carbon, screen-printed carbon) with materials that enhance the analytical performance. nih.gov

Modifiers can include nanomaterials like carbon nanotubes, graphene, or metallic nanoparticles, which increase the electrode's surface area and catalytic activity towards the oxidation of the amino group. mdpi.com The synergistic effects of combining different materials can lead to sensors with high sensitivity, low detection limits, and good selectivity. mdpi.com The development of such a sensor would represent a significant advancement, enabling potential on-site and real-time monitoring applications. nih.gov

Table 4: Potential Characteristics of a Developed Electrochemical Sensor This table summarizes the target performance metrics for a novel sensor.

CharacteristicTarget Specification
Sensing Platform Graphene-Modified Screen-Printed Electrode
Detection Principle Amperometry / Differential Pulse Voltammetry
Linear Range Sub-micromolar to millimolar concentrations
Limit of Detection (LOD) Nanomolar range
Response Time < 5 minutes
Selectivity High selectivity against common interferents
Stability Stable for multiple uses over several weeks

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, provide the highest level of analytical specificity. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools for the definitive identification and quantification of this compound.

LC-MS combines the separation achieved by HPLC with a mass spectrometer, which serves as a highly selective and sensitive detector. This technique allows for the determination of the compound's molecular weight and provides structural information through fragmentation patterns, confirming the identity of the analyte peak. scielo.org.za LC-MS is particularly powerful for analyzing complex mixtures and identifying unknown impurities.

Similarly, GC-MS provides mass information for the volatile derivatives of the compound. nih.gov The mass spectrum of a derivatized analyte contains characteristic fragments that serve as a fingerprint for its identification. For example, TBDMS derivatives often show fragments corresponding to the loss of methyl (M-15) or tert-butyl (M-57) groups, which aids in structure elucidation. sigmaaldrich.com The use of tandem mass spectrometry (LC-MS/MS or GC-MS/MS) can further enhance sensitivity and selectivity, making it possible to detect and quantify the compound at trace levels. mdpi.com

Table 5: Expected Mass Spectrometric Data for this compound and its Derivative This table shows hypothetical mass-to-charge (m/z) values for identification.

TechniqueAnalyte FormExpected [M+H]⁺ (LC-MS) or M⁺· (GC-MS) (m/z)Key Fragment Ions (m/z)
LC-MS (ESI+) This compound229.1156 (loss of SO₂), 108 (diethylamino fragment)
GC-MS (EI) TBDMS Derivative342.2327 (M-15), 285 (M-57)

Emerging Applications and Research Frontiers for 2 Amino N,n Diethylbenzenesulfonamide

Design and Application as Chemical Probes for Biological Systems

The development of chemical probes is crucial for understanding complex biological processes. The unique electronic and structural characteristics of 2-Amino-N,N-diethylbenzenesulfonamide suggest its potential as a scaffold in the design of such probes.

Probes for Enzyme Activity and Localization

The sulfonamide group is a key feature in many enzyme inhibitors, and its derivatives can be adapted to serve as activity-based probes. While direct studies on this compound are limited, related aminothiazole sulfonamides have been synthesized and investigated as inhibitors for enzymes like urease, α-glucosidase, and α-amylase. The amino group on the benzene (B151609) ring of this compound offers a reactive handle for attaching reporter molecules, such as fluorophores or biotin, which would allow for the detection and localization of enzyme activity within cellular systems.

Development of Fluorescent Probes

The core structure of this compound is amenable to modification for the development of fluorescent probes. The amino group can act as an electron-donating group, which is a common feature in many fluorophores. By coupling this molecule with a suitable fluorophore, it is conceivable to design probes that exhibit changes in their fluorescent properties upon interaction with a biological target. For instance, probes based on a 2-amino-3′-dialkylaminobiphenyl core have been developed for the detection of nitric oxide surrogates, where the amino group is essential for the sensing mechanism. This suggests a potential pathway for the development of novel fluorescent probes derived from this compound.

Potential in Catalysis and Organocatalysis

The primary amino group and the sulfonamide moiety of this compound present opportunities for its use in catalysis. The amino group can serve as a basic site or a hydrogen bond donor, which are key functionalities in many organocatalysts. Although there is no specific research on the catalytic applications of this compound, the broader class of aminobenzenesulfonamides has been explored in various catalytic systems. The diethylsulfonamide group can influence the steric and electronic properties of the molecule, potentially tuning the selectivity and activity of a catalytic process.

Contributions to Materials Science and Polymer Chemistry

In the realm of materials science, the bifunctional nature of this compound, with its reactive amino group and sulfonamide functionality, makes it a potential monomer for the synthesis of novel polymers. The amino group can be readily polymerized with various comonomers to introduce the benzenesulfonamide (B165840) moiety into the polymer backbone or as a pendant group. Such polymers could exhibit interesting properties, such as thermal stability, altered solubility, or the ability to coordinate with metal ions, making them suitable for applications ranging from specialty plastics to functional coatings. For example, amino acid-derived vinyl polymers have been synthesized to create materials with controlled hydropathy and thermoresponsive behavior.

Exploration of New Therapeutic Target Pathways (Pre-clinical, Mechanism-focused)

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents. While preclinical studies specifically targeting this compound are not prominent, the investigation of its potential to modulate novel therapeutic pathways is a valid area of research.

Modulators of Neurodegenerative Disease Pathways

Emerging research has highlighted the complex interplay of various molecular pathways in neurodegenerative diseases. While there is no direct evidence linking this compound to the modulation of these pathways, the general class of sulfonamides has been investigated for a range of biological activities. For instance, certain sulfonamide-containing compounds have been explored for their potential to inhibit enzymes implicated in neurodegeneration. A study on 3-Amino-N,N-dimethylbenzenesulfonamide, a structural isomer, has indicated anticonvulsant activity, suggesting an effect on the central nervous system. chemicalbook.com Further preclinical, mechanism-focused studies would be necessary to determine if this compound possesses any activity in modulating pathways relevant to neurodegenerative disorders.

Agents for Metabolic Disorder Research

While direct research on this compound in the context of metabolic disorders has yet to be extensively published, the broader class of sulfonamide-containing compounds has shown significant promise in this area. The structural motif of a substituted benzenesulfonamide is a key feature in various pharmacologically active molecules, including those investigated for conditions such as diabetes. ajchem-b.comnih.gov

Research into derivatives of 4-aminobenzenesulfonamide has led to the development of potent inhibitors of enzymes like 12-lipoxygenase (12-LOX). nih.gov This enzyme is implicated in the pathophysiology of several conditions, including diabetes, by contributing to beta-cell dysfunction and insulin (B600854) resistance. nih.gov For instance, certain 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as nanomolar potency inhibitors of 12-LOX, demonstrating excellent selectivity and favorable metabolic profiles. nih.gov These compounds have been shown to reduce levels of 12-hydroxyeicosatetraenoic acid (12-HETE) in pancreatic β-cells, highlighting their potential as therapeutic agents. nih.gov

Given that this compound shares the core aminobenzenesulfonamide structure, it represents a potential scaffold for the design of new agents for metabolic disorder research. Future investigations could explore its activity or that of its derivatives against relevant biological targets. The primary sulfonamide group is a precursor to sulfonylureas, a class of drugs commonly used in the management of diabetes, by coupling with isocyanates. acs.org This underscores the latent potential of primary sulfonamides in the development of new therapeutic agents for metabolic diseases. acs.org

Compound Class Biological Target Relevance to Metabolic Disorders Key Findings
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives12-lipoxygenase (12-LOX)Implicated in diabetes, platelet hemostasis, and inflammation. nih.govCompounds display nanomolar potency and reduce 12-HETE in β-cells. nih.gov
Primary SulfonamidesPrecursors to SulfonylureasSulfonylureas are used in diabetes medication. acs.orgCan be coupled with isocyanates to form sulfonylureas. acs.org

Role in Advanced Organic Synthesis as a Building Block

The sulfonamide functional group is a cornerstone in synthetic and medicinal chemistry, serving as a versatile building block for the creation of a wide array of more complex molecules. ajchem-b.combohrium.com Compounds like this compound, which contain both an amino group and a sulfonamide moiety, are valuable starting materials for synthesizing diverse heterocyclic compounds and other functionalized molecules. bohrium.comscirp.orgucl.ac.uk

The amino group on the benzene ring can be readily transformed into other functional groups, allowing for the construction of various molecular architectures. For example, related compounds such as 4-Acetyl-N,N-diethylbenzenesulfonamide have been utilized as precursors in the synthesis of novel heterocyclic systems. scirp.org This is achieved by first converting the acetyl group into an enaminone, which then acts as a versatile intermediate that can react with a variety of reagents to form pyrazoles, pyrimidines, pyridines, and other heterocyclic structures. scirp.orgresearchgate.net

Similarly, the amino group of this compound can be expected to undergo analogous transformations, making it a useful synthon in organic synthesis. The sulfonamide group itself can act as a directing group in C-H activation reactions, further enhancing its utility as a synthetic building block. bohrium.com The development of novel synthetic methodologies continues to expand the applications of sulfonamides, solidifying their importance in the construction of molecules with potential therapeutic applications. ucl.ac.ukrsc.org

Starting Material Reaction Type Resulting Heterocyclic Systems Significance
4-Acetyl-N,N-diethylbenzenesulfonamideCondensation with DMF-DMA followed by cyclization reactions. scirp.orgPyrazoles, triazolopyrimidines, pyrimidines, pyridines. scirp.orgresearchgate.netDemonstrates the utility of the substituted benzenesulfonamide core as a scaffold for diverse heterocycles.
2-AminobenzothiazoleCondensation with aldehydes to form Schiff bases, followed by cyclization. guilan.ac.irOxazolidinones. guilan.ac.irHighlights the synthetic versatility of the amino group in heterocyclic synthesis.
N-tosyl-1,2,3-triazolesRhodium(II)-catalyzed decomposition in the presence of alcohols. nih.govN-(2-alkoxyvinyl)sulfonamides, leading to phthalans and phenethylamines. nih.govIllustrates the use of sulfonamide derivatives in generating complex, functionalized molecules.

Future Perspectives in 2 Amino N,n Diethylbenzenesulfonamide Academic Research

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of sulfonamides has traditionally relied on methods that can involve harsh reagents and organic solvents. researchgate.net Modern research is increasingly focused on developing "green" or environmentally benign synthetic strategies. researchgate.net Future innovations are expected to center on methodologies that are not only efficient but also sustainable.

Key areas of development include:

Use of Sustainable Solvents: Research highlights a move away from toxic and difficult-to-remove solvents like dichloromethane and DMSO. researchgate.net Environmentally friendly methods have been developed for synthesizing sulfonamides in sustainable solvents such as water, ethanol (EtOH), and glycerol. rsc.orgresearchgate.net

Alternative Reagents: Promising methods are emerging that avoid reactive and often toxic sulfur sources like sulfonyl chloride. researchgate.net One such approach involves the in-situ reaction of thiols with an oxidant like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) to form sulfonyl chlorides, which then react with amines. rsc.orgresearchgate.net Another strategy employs stable sulfur sources, such as sodium sulfinate, in combination with nitroarenes in water, allowing for product collection by simple filtration. researchgate.net

One-Pot Syntheses: A novel approach involves the one-pot synthesis of sulfonamides directly from aryl carboxylic acids and amines through a process of aromatic decarboxylative halosulfonylation. acs.org This method accelerates the preparation of sulfonamide analogues from the same starting materials used in conventional amide coupling, enhancing efficiency and reducing waste. acs.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonamides

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Solvents Often uses toxic/hard-to-remove solvents (e.g., dichloromethane, DMF, DMSO) researchgate.netEmploys sustainable solvents like water, ethanol, and glycerol rsc.orgresearchgate.net
Sulfur Source Typically relies on highly reactive sulfonyl chlorides researchgate.netUses more stable precursors like thiols or sodium sulfinates researchgate.netrsc.org
Process Often involves multiple steps with isolation of intermediatesFocuses on one-pot reactions and simplified, filtration-based workups researchgate.netacs.org
Byproducts Can generate significant chemical wasteAims to improve atom economy and reduce environmental impact (E-factor)

Rational Design Principles for Structure-Function Optimization

Rational design is a cornerstone of modern medicinal chemistry, enabling the targeted optimization of molecules to enhance their biological activity, selectivity, and pharmacokinetic properties. For benzenesulfonamide (B165840) derivatives, this involves systematic structural modifications to understand and improve their function.

Structure-Activity Relationship (SAR) Studies: A key principle is the systematic modification of the benzenesulfonamide scaffold to map the structure-activity relationship. For instance, in the development of anti-influenza agents, structural optimization of a lead compound resulted in a benzenesulfonamide derivative with significantly improved potency. nih.gov Similarly, an SAR study of benzene-1,4-disulfonamides as inhibitors of oxidative phosphorylation (OXPHOS) involved modifying substituents on the core structure and the sulfonamide moiety to enhance cytotoxicity in cancer cells. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to improve metabolic stability or other parameters. In the optimization of OXPHOS inhibitors, the ethyl ester moiety, which was prone to metabolic hydrolysis, was subjected to bioisosteric replacement to address this liability. nih.gov

Molecular Hybrids: This approach combines two or more pharmacophores (active structural fragments) into a single molecule to create a hybrid compound with potentially enhanced or novel activity. One study designed potential anticancer agents by creating molecular hybrids containing both a 2-mercaptobenzenesulfonamide fragment and a 1,3,5-triazin-2-yl ring. mdpi.com

Table 2: Example of Structure-Function Optimization in Benzenesulfonamide-Based HA Inhibitors

Compound ModificationEffect on Activity/Properties
Initial Salicylamide-based InhibitorIdentified as a starting point for optimization nih.gov
Introduction of Sulfonamide MoietyLed to submicromolar antiviral activities and a good selectivity window nih.gov
Addition of 2-chloro analogueFurther enhanced potency, preventing cytopathic effects with an EC50 value of 86 nM nih.gov
Final Optimized CompoundShowed significantly improved metabolic stability and potential for oral bioavailability nih.gov

Advanced In Silico Prediction and Validation Strategies

Computational, or in silico, methods are indispensable tools in modern chemical research, allowing scientists to predict molecular properties, model interactions, and guide experimental work, thereby saving time and resources.

Molecular Docking: This is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, typically a protein. nih.gov In the study of novel sulfonamide derivatives, molecular docking has been used to investigate the structural basis of antibacterial activity by estimating binding conformations within the active site of enzymes like dihydropteroate (B1496061) synthase (DHPS). nih.gov It has also been applied to design inhibitors for targets such as HIV-1 gp120, carbonic anhydrase, and α-glucosidase. rsc.orgnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of newly designed molecules. In the development of anticancer sulfonamides, QSAR models were built to correlate the activity of compounds against a colon cancer cell line (HCT-116) with specific molecular descriptors, guiding further structural modifications. mdpi.com

Pharmacophore Modeling and Molecular Dynamics: 3D pharmacophore generation helps to identify the crucial structural features of molecules that are essential for binding to a specific biological target. nih.gov This approach, combined with molecular dynamics simulations, can be used to study the stability of ligand-protein complexes over time. nih.gov These methods were employed to design new sulphonamide derivatives as inhibitors of the HIV-1 gp120-CD4 interaction, leading to compounds with a tenfold increase in activity compared to the standard. nih.gov

Table 3: Application of In Silico Strategies in Sulfonamide Research

In Silico MethodApplicationResearch Goal
Molecular Docking Predicting binding modes and affinities of sulfonamide derivatives to target enzymes (e.g., DHPS, urease, HIV-1 gp120) nih.govrsc.orgnih.govTo understand the structural basis of biological activity and guide the design of more potent inhibitors.
QSAR Correlating molecular structure with cytotoxic activity against cancer cell lines mdpi.comTo assist in the step-by-step design of new compounds with improved anticancer properties.
Pharmacophore Modeling Elucidating the key 3D structural features required for HIV-1 gp120 CD4 binding inhibition nih.govTo create a model for designing new molecules with enhanced inhibitory activity.
Molecular Dynamics Investigating the stability of newly designed sulfonamide derivatives within the HIV-1 gp120 binding site nih.govTo validate the docking results and confirm the stability of the predicted interactions.

Interdisciplinary Research with Biology and Material Sciences

The versatility of the 2-amino-N,N-diethylbenzenesulfonamide scaffold lends itself to a wide range of interdisciplinary applications, bridging chemistry with biology and material sciences.

Biological and Medicinal Chemistry: The primary interdisciplinary focus for sulfonamides is in biology and medicine. Research has demonstrated the broad biological activities of benzenesulfonamide derivatives. For example, 4-(2-aminoethyl)benzenesulfonamide was shown to decrease perfusion pressure and coronary resistance in an isolated rat heart model, indicating potential cardiovascular applications. cerradopub.com.br Other studies have explored newly synthesized sulfonamides for DNA binding, enzyme inhibition, and cytotoxicity against cancer cells. rsc.orgresearchgate.net The design of derivatives as potent anti-influenza agents that inhibit virus fusion by binding to hemagglutinin is another prime example of this interdisciplinary synergy. nih.gov

Material Sciences: The functional groups present in 2-aminobenzenesulfonamide (B1663422) derivatives offer opportunities for their incorporation into advanced materials. The amino group, for instance, can be used to functionalize materials like multi-walled carbon nanotubes (MWCNTs). While not specific to this compound, the principle involves using the reactivity of such groups to attach organic moieties to a material's surface. This can impart new properties, such as creating photoelectronic materials or biocompatible nanocarriers for applications like magnetic resonance imaging (MRI). researchgate.net

Exploration of Uncharted Reactivity and Application Domains

Future research will likely uncover novel chemical reactions and previously unexplored applications for this compound and related structures, moving beyond their traditional roles.

Uncharted Reactivity: Investigating the reaction of aminobenzene derivatives under various conditions can lead to the synthesis of novel and complex molecular architectures. For example, studies on the reaction of 2-amino-N'-(aryl) benzimidamides with ninhydrin have shown that changing the solvent and reaction conditions can lead to a diversity of products, including diazepines, spiro compounds, and isoquinolino-quinazolines. nih.gov Applying such exploratory approaches to 2-aminobenzenesulfonamides could yield new classes of heterocyclic compounds with unique properties. Furthermore, the development of novel synthetic routes, such as the one-pot decarboxylative halosulfonylation, represents an exploration of new reactivity patterns for creating sulfonamides. acs.org

Novel Application Domains: While sulfonamides are historically known as antimicrobial agents, their application domain is expanding significantly. Current research is targeting more specific and complex biological processes.

Antiviral Agents: A promising new area is the development of benzenesulfonamides as anti-influenza agents that inhibit the hemagglutinin protein, a key factor in viral entry into host cells. nih.gov

Anticancer Therapeutics: Researchers are exploring benzenesulfonamides as inhibitors of oxidative phosphorylation (OXPHOS), a metabolic pathway crucial for some cancer cells. nih.gov

HIV Entry Inhibitors: The design of sulfonamide derivatives to block the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor is another novel therapeutic strategy. nih.gov

This push into new therapeutic areas demonstrates a significant shift from the broad-spectrum activity of early sulfa drugs to the highly targeted applications of rationally designed sulfonamide derivatives.

Q & A

Q. What are the key steps for synthesizing 2-Amino-N,N-diethylbenzenesulfonamide derivatives, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with 4-acetyl-N,N-diethylbenzenesulfonamide. For example, treatment with dimethylformamide-dimethylacetal (DMF-DMA) in dry dioxane under reflux conditions generates enaminone intermediates (e.g., (E)-4-(3-(dimethylamino)acryloyl)-N,N-diethylbenzenesulfonamide) in high yields (>80%). Key optimization factors include:

  • Temperature control : Maintain reflux conditions (~100°C) to ensure complete conversion.
  • Solvent purity : Use anhydrous dioxane to avoid side reactions.
  • Catalyst selection : DMF-DMA acts as both a solvent and a catalyst, enhancing reaction efficiency.
    Characterization via IR spectroscopy (e.g., C=O stretch at 1646 cm⁻¹) and ¹H-NMR (e.g., olefinic protons at δ 5.79 and 7.72 ppm) confirms structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if airborne particles are generated.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Waste disposal : Segregate chemical waste (e.g., unreacted sulfonamides, solvents) and use certified hazardous waste disposal services.
  • Spill management : Neutralize spills with activated carbon or vermiculite, followed by ethanol rinsing.
    These protocols align with general sulfonamide handling guidelines .

Q. How can researchers verify the purity and structural identity of synthesized this compound?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95%).
  • Spectroscopy :
    • IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amino N-H bends (~1600 cm⁻¹).
    • ¹H/¹³C-NMR : Identify characteristic signals (e.g., diethyl groups at δ 1.1–1.3 ppm for CH₃ and δ 3.3–3.5 ppm for CH₂).
  • Elemental analysis : Match experimental C, H, N, S percentages to theoretical values (e.g., C₁₀H₁₅N₂O₂S: C 51.26%, H 6.45%) .

Advanced Research Questions

Q. How do reaction pathways differ when this compound is treated with nitrogen nucleophiles like hydrazine or 2-cyanoacetic acid hydrazide?

Methodological Answer:

  • Hydrazine reaction : In ethanol/acetic acid under reflux, the enaminone intermediate reacts with hydrazine hydrate to form pyrazole derivatives (e.g., 4-(1-acetyl-1H-pyrazol-3-yl)-N,N-diethylbenzenesulfonamide). The reaction proceeds via nucleophilic attack at the α,β-unsaturated carbonyl, followed by cyclization.
  • 2-Cyanoacetic acid hydrazide : Similar conditions yield cyanoacetylated pyrazoles. Key variables include:
    • pH control : Acetic acid (pH ~4) accelerates hydrazide activation.
    • Reaction time : Monitor via TLC (eluent: ethyl acetate/hexane, 1:1) to prevent over-cyclization.
      Byproduct analysis via LC-MS (e.g., m/z 320.1 for the pyrazole product) ensures pathway specificity .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the enaminone’s β-carbon shows high LUMO density, favoring nucleophilic additions.
  • Molecular docking : Simulate interactions with biological targets (e.g., carbonic anhydrase) to guide drug design. Software like AutoDock Vina can estimate binding affinities (ΔG ≈ -8.5 kcal/mol).
  • Reaction trajectory modeling : Use Gaussian 16 to optimize transition states and identify rate-limiting steps (e.g., cyclization energy barriers ~25 kcal/mol) .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives, such as antimicrobial vs. cytotoxic effects?

Methodological Answer:

  • Dose-response studies : Perform MIC (Minimum Inhibitory Concentration) assays (e.g., 1–256 µg/mL) against Gram-positive/negative bacteria, comparing results to cytotoxicity data from MTT assays on mammalian cells (e.g., IC₅₀ values).
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., chloro, methoxy) to isolate SAR trends. For instance, 4-chloro analogs may show enhanced antimicrobial activity (MIC = 8 µg/mL) but higher cytotoxicity (IC₅₀ = 32 µg/mL).
  • Mechanistic studies : Use fluorescence microscopy to assess membrane disruption (e.g., propidium iodide uptake) versus mitochondrial apoptosis (caspase-3 activation) .

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2-Amino-N,N-diethylbenzenesulfonamide

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